molecular formula C6H18BN3Si B14493962 1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine CAS No. 63830-52-4

1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine

Cat. No.: B14493962
CAS No.: 63830-52-4
M. Wt: 171.13 g/mol
InChI Key: KBYDGNHARSUBFX-UHFFFAOYSA-N
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Description

1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine is a unique organoboron compound that features a triazasilaborolidine ring structure with six methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine typically involves the reaction of boron-containing precursors with nitrogen-containing ligands under controlled conditions. One common method involves the use of boron trichloride and hexamethyldisilazane as starting materials. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the triazasilaborolidine ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds.

    Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.

    Substitution: The methyl groups attached to the triazasilaborolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.

Major Products Formed

    Oxidation: Boron-oxygen compounds.

    Reduction: Boron-hydrogen compounds.

    Substitution: Functionalized triazasilaborolidine derivatives.

Scientific Research Applications

1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in therapeutic agents.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine involves its ability to coordinate with metal centers and form stable complexes. The triazasilaborolidine ring structure provides a unique electronic environment that can facilitate various catalytic processes. The compound’s molecular targets and pathways include interactions with transition metals and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.

    Hexamethylcyclotrisiloxane: A cyclic compound with six methyl groups attached to a siloxane ring.

    Hexamethylphosphoramide: A phosphorus-containing compound with six methyl groups.

Uniqueness

1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine is unique due to its triazasilaborolidine ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in catalysis and materials science, where its ability to form stable complexes and facilitate various reactions is highly valued.

Properties

CAS No.

63830-52-4

Molecular Formula

C6H18BN3Si

Molecular Weight

171.13 g/mol

IUPAC Name

1,2,3,3,4,5-hexamethyl-1,2,4,3,5-triazasilaborolidine

InChI

InChI=1S/C6H18BN3Si/c1-7-8(2)10(4)11(5,6)9(7)3/h1-6H3

InChI Key

KBYDGNHARSUBFX-UHFFFAOYSA-N

Canonical SMILES

B1(N(N([Si](N1C)(C)C)C)C)C

Origin of Product

United States

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